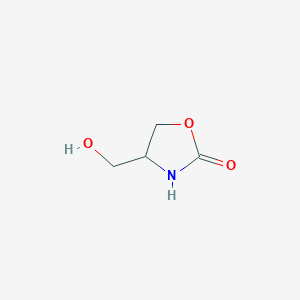

4-(Hydroxymethyl)oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Hydroxymethyl)oxazolidin-2-one is a chemical compound with the molecular formula C4H7NO3 and a molecular weight of 117.1 . It is a white to yellow solid .

Synthesis Analysis

The synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates was carried out under the conditions of triazabicyclodecene catalysis . Electron-donating groups in the aromatic substituent of glycidylcarbamate contributed to an increase in the yield of products .

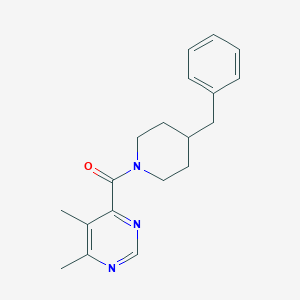

Molecular Structure Analysis

The InChI code for 4-(Hydroxymethyl)oxazolidin-2-one is 1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7) . The SMILES string is OC[C@H]1COC(N1)=O .

Physical And Chemical Properties Analysis

As mentioned earlier, 4-(Hydroxymethyl)oxazolidin-2-one is a white to yellow solid . It has a molecular weight of 117.1 .

Scientific Research Applications

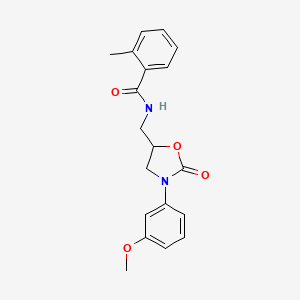

Antibacterial Activity

The oxazolidin-2-one nucleus gained prominence due to the introduction of linezolid , an oxazolidin-2-one-based antibacterial agent. Linezolid exhibits a unique mechanism of action, making it effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Other oxazolidin-2-ones are also under active clinical investigation for their antibacterial properties.

Synthetic Organic Chemistry

The 1,3-oxazolidin-2-one framework serves as a versatile chiral auxiliary in stereoselective transformations. Researchers use it to control stereochemistry during synthetic processes. Additionally, emerging applications include using oxazolidin-2-ones as building blocks in designing foldamers and as organocatalysts in enantioselective epoxidation reactions .

Biological Activity and Drug Design

While oxazolidin-2-ones are rare among natural products, they hold promise for creating new antibacterial drugs with low resistance potential. Researchers explore their derivatives for novel therapeutic agents .

Chemical Biology and Target Identification

Oxazolidin-2-ones can serve as chemical probes to identify biological targets. By modifying their structure, researchers gain insights into cellular processes and potential drug targets.

Mechanism of Action

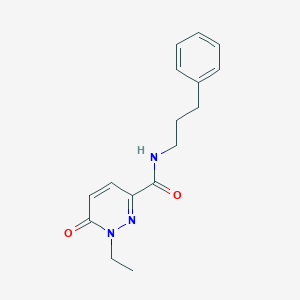

Target of Action

The primary targets of 4-(Hydroxymethyl)oxazolidin-2-one are bacteria, specifically enterococci and staphylococci . This compound is part of the oxazolidin-2-one class of antibacterial agents, which have shown promising pharmacological activities .

Mode of Action

4-(Hydroxymethyl)oxazolidin-2-one interacts with its bacterial targets by inhibiting protein synthesis. It does this by binding to the peptidyl transferase center of the bacterial ribosome, which prevents the formation of a functional 70S-initiation complex that is essential for the bacterial translation process .

Biochemical Pathways

The action of 4-(Hydroxymethyl)oxazolidin-2-one affects the protein synthesis pathway in bacteria. By inhibiting the formation of the 70S-initiation complex, it disrupts the translation process, preventing the bacteria from synthesizing essential proteins. This leads to the inhibition of bacterial growth .

Pharmacokinetics

As a member of the oxazolidin-2-one class of compounds, it is expected to have good oral bioavailability .

Result of Action

The result of the action of 4-(Hydroxymethyl)oxazolidin-2-one is the inhibition of bacterial growth. By preventing the synthesis of essential proteins, it disrupts the normal functioning of the bacteria, leading to their eventual death .

Action Environment

The action, efficacy, and stability of 4-(Hydroxymethyl)oxazolidin-2-one can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the bacterial strain it is targeting .

Future Directions

The oxazolidin-2-ones, including 4-(Hydroxymethyl)oxazolidin-2-one, have gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . This suggests that they may have potential applications in the development of new antibiotics.

properties

IUPAC Name |

4-(hydroxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXGFDVEUOGVFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15546-08-4 |

Source

|

| Record name | 4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2572027.png)

![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572033.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2572034.png)

![3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2572035.png)

![(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2572039.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2572041.png)

![1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,3S)-](/img/structure/B2572043.png)

![6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl-](/img/structure/B2572044.png)